cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Overview
Description
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol: is a chemical compound with the molecular formula C10H22O2Si and a molecular weight of 202.37 g/mol . It is a cyclobutanol derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol typically involves the protection of cyclobutanol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar protection strategies with TBDMS-Cl and appropriate bases. The reaction conditions are optimized for yield and purity, often involving purification steps like column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol can undergo oxidation reactions where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various cyclobutane derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane alcohols.
Substitution: Formation of deprotected cyclobutanol or other substituted derivatives.
Scientific Research Applications
Chemistry: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is used as an intermediate in the synthesis of complex organic molecules. Its stability makes it a valuable protecting group in multi-step synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role as a protecting group helps in the synthesis of various functionalized cyclobutane derivatives.
Mechanism of Action
The mechanism of action of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The stability of the TBDMS group under a wide range of conditions makes it an ideal choice for protecting alcohols in synthetic chemistry .
Comparison with Similar Compounds
- cis-3-[(tert-Butyldimethylsilyl)oxy]cyclopentanol
- cis-3-[(tert-Butyldimethylsilyl)oxy]cyclohexanol
- cis-3-[(tert-Butyldimethylsilyl)oxy]cycloheptanol
Uniqueness: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is unique due to its cyclobutane ring structure, which imparts distinct reactivity and stability compared to its higher homologs. The strain in the four-membered ring influences its chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGIKHCMCDNBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195226 | |
Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-89-4, 1089709-08-9 | |
Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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